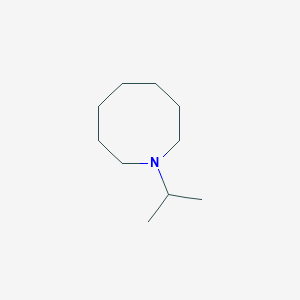
1-(Propan-2-yl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)azocane is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as 2-azocan-1-ol, and its molecular formula is C7H15N.
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)azocane involves the use of light to release the caged neurotransmitter. When exposed to light of a specific wavelength, the azo bond in the compound is cleaved, releasing the neurotransmitter. This allows for precise control of neurotransmitter release and can be used to study the effects of neurotransmitters on brain function.
Efectos Bioquímicos Y Fisiológicos
1-(Propan-2-yl)azocane has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with normal cellular processes. However, the release of neurotransmitters in specific regions of the brain can have profound effects on behavior and brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(Propan-2-yl)azocane as a photoactivatable caged compound has several advantages for lab experiments. It allows for precise control of neurotransmitter release, which can be used to study the effects of neurotransmitters on brain function. It is also non-toxic and does not interfere with normal cellular processes. However, the synthesis of 1-(Propan-2-yl)azocane can be challenging, and the compound is relatively expensive compared to other caged compounds.
Direcciones Futuras
There are several future directions for research on 1-(Propan-2-yl)azocane. One area of research is the development of new caged compounds with improved properties, such as increased sensitivity to light or lower cost. Another area of research is the application of caged compounds to study other neurotransmitters and their effects on brain function. Finally, the use of caged compounds in combination with other techniques, such as optogenetics, could lead to new insights into the workings of the brain.
Métodos De Síntesis
The synthesis of 1-(Propan-2-yl)azocane involves the reaction of propan-2-ol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction produces 2-(bromomethyl)propan-1-ol, which is then reacted with sodium azide to form 1-(Propan-2-yl)azocane.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)azocane has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a photoactivatable caged compound to selectively release neurotransmitters in specific regions of the brain. This allows researchers to study the effects of neurotransmitter release on brain function and behavior.
Propiedades
Número CAS |
108696-11-3 |
|---|---|
Nombre del producto |
1-(Propan-2-yl)azocane |
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
1-propan-2-ylazocane |
InChI |
InChI=1S/C10H21N/c1-10(2)11-8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 |
Clave InChI |
WXRVWIVUBDOQEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCCCC1 |
SMILES canónico |
CC(C)N1CCCCCCC1 |
Sinónimos |
Azocine, octahydro-1-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



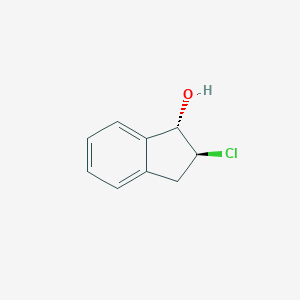

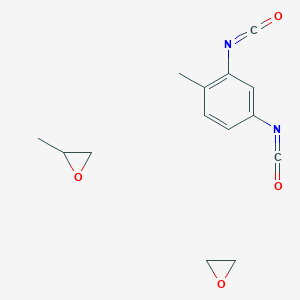
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
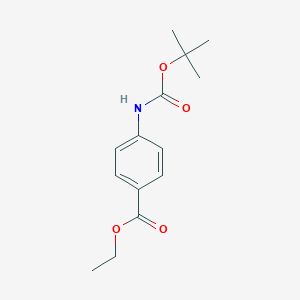



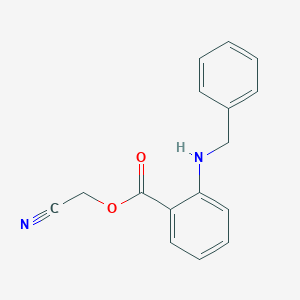
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
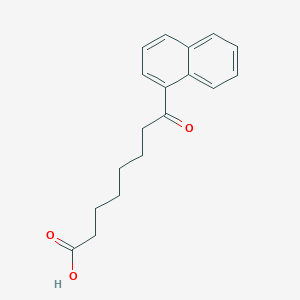
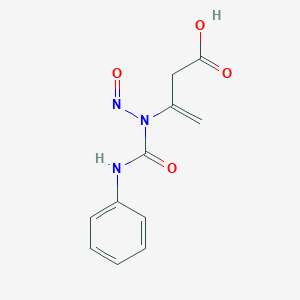
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)